molecular formula C12H14BFN2O2 B14044048 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Cat. No.: B14044048
M. Wt: 248.06 g/mol
InChI Key: RTEYJCHYALQHRW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic ester derivative of nicotinonitrile, featuring a fluorine atom at the 2-position and a pinacol boronate group at the 5-position of the pyridine ring. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular formula is inferred as C₁₃H₁₄BFN₂O₂ (based on analogs like CAS 402718-29-0 ), with a molecular weight of approximately 276.07 g/mol. The fluorine atom enhances electrophilicity, while the nitrile group contributes to stability and reactivity in nucleophilic substitutions .

Properties

Molecular Formula

C12H14BFN2O2

Molecular Weight

248.06 g/mol

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)10(14)16-7-9/h5,7H,1-4H3

InChI Key

RTEYJCHYALQHRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach involves the palladium-catalyzed borylation of 5-bromo-2-fluoronicotinonitrile or related halogenated nicotinonitrile derivatives with bis(pinacolato)diboron to install the boronate ester moiety at the 5-position of the pyridine ring. This reaction typically proceeds under inert atmosphere in polar aprotic solvents at elevated temperatures.

Detailed Synthetic Procedures and Conditions

Entry Starting Material Catalyst System Base Solvent(s) Temperature Time Yield Notes
1 5-Bromo-2-fluorobenzonitrile PdCl₂(dppf)·CH₂Cl₂ (10 mol%) Potassium acetate (3 eq.) 1,4-Dioxane / DMF 100 °C Overnight (~16h) 81% Reaction performed in sealed tube; product purified by silica gel chromatography
2 Same as above PdCl₂(dppf) (0.014 mmol) Potassium acetate (2 eq.) 1,4-Dioxane 100 °C Overnight 72% Degassed with argon; workup includes extraction and flash chromatography
3 5-Bromo-2-fluoronicotinonitrile Pd(PPh₃)₄ (5 mol%) Potassium carbonate (3 eq.) 1,4-Dioxane / Water (3:1) 100 °C 2.5 h (microwave irradiation) 2.9% Lower yield under microwave conditions; purification by flash chromatography
4 5-Bromo-2-fluoronicotinonitrile Pd(PPh₃)₄ (10 mol%) Potassium carbonate (3 eq.) 1,4-Dioxane / Water (3:1) 100 °C 0.5 h (microwave irradiation) 38% Improved yield with shorter microwave heating; purified by chromatography

Representative Experimental Procedure

A typical preparation involves combining 5-bromo-2-fluoronicotinonitrile (5.00 mmol), bis(pinacolato)diboron (5.50 mmol), and potassium acetate (15.00 mmol) in 10 mL of 1,4-dioxane with 1 mL of N,N-dimethylformamide (DMF). The mixture is degassed under inert atmosphere, followed by addition of PdCl₂(dppf)·CH₂Cl₂ (0.50 mmol). The sealed reaction vessel is heated at 100 °C overnight. After cooling, the mixture is filtered through Celite, solvents removed, and the crude product purified by flash chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the target compound in 81% yield.

Reaction Mechanism

The borylation proceeds via the Suzuki-Miyaura catalytic cycle:

  • Oxidative addition of the aryl bromide to Pd(0) complex.
  • Transmetallation with bis(pinacolato)diboron activated by base (potassium acetate or carbonate).
  • Reductive elimination to form the aryl boronate ester and regenerate Pd(0).

The fluorine substituent at the 2-position influences the electronic properties of the pyridine ring, potentially affecting the oxidative addition step and overall reactivity.

Analytical and Purification Techniques

Comparative Analysis of Preparation Methods

Parameter PdCl₂(dppf) System Pd(PPh₃)₄ System (Microwave)
Yield 72–81% 2.9–38%
Reaction Time Overnight (~16 h) 0.5–2.5 h
Temperature 100 °C 100 °C
Solvent 1,4-Dioxane / DMF 1,4-Dioxane / Water
Atmosphere Inert (argon or nitrogen) Inert (nitrogen)
Purification Flash chromatography Flash chromatography

The PdCl₂(dppf) catalyst system under conventional heating provides superior yields and reproducibility compared to Pd(PPh₃)₄ under microwave irradiation, which shows variable and generally lower yields.

Summary of Key Findings

  • The most efficient preparation method involves palladium-catalyzed borylation of 5-bromo-2-fluoronicotinonitrile using bis(pinacolato)diboron and potassium acetate in 1,4-dioxane/DMF at 100 °C under inert atmosphere.
  • PdCl₂(dppf) is the preferred catalyst, yielding up to 81% of the target compound.
  • Microwave-assisted methods with Pd(PPh₃)₄ catalyst offer shorter reaction times but lower yields and require optimization.
  • Purification by flash chromatography ensures high purity suitable for further synthetic applications.
  • Analytical techniques including NMR and LC-MS are critical for confirming product identity and purity.

Chemical Reactions Analysis

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile involves its interaction with molecular targets through its boronic ester and fluorine groups. These interactions can lead to the formation of covalent bonds with specific biomolecules, affecting their function and activity. The compound’s ability to participate in coupling reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS not explicitly listed) -F (C2), -Bpin (C5), -CN (C3) C₁₃H₁₄BFN₂O₂ ~276.07 High electrophilicity due to -F and -CN; polar pyridine core enhances solubility in polar solvents
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (402718-29-0) -H (C2), -Bpin (C5), -CN (C3) C₁₂H₁₄BN₂O₂ 259.11 Lacks fluorine; reduced electron-withdrawing effects, slower cross-coupling kinetics
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (1025718-91-5) -COOCH₃ (C3), -Bpin (C5) C₁₃H₁₈BNO₄ 263.10 Ester group (-COOCH₃) offers milder electron-withdrawing effects compared to -CN; lower reactivity in couplings
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (1346809-48-0) -NHCH₃ (C2), -Bpin (C5), -CN (C3) C₁₃H₁₈BN₃O₂ 259.11 Methylamino group introduces basicity and hydrogen-bonding capacity; altered regioselectivity in reactions
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS not listed) -F (C4), -CF₃ (C5), -Bpin (C2), -CN (C1) C₁₄H₁₄BF₄NO₂ 315.07 Benzene ring instead of pyridine; trifluoromethyl group increases lipophilicity

Reactivity in Cross-Coupling Reactions

The fluorine atom in the target compound significantly enhances the electrophilicity of the boronic ester, accelerating transmetallation in Suzuki-Miyaura reactions compared to non-fluorinated analogs like 402718-29-0 . However, steric hindrance from the pyridine ring may reduce coupling efficiency with bulky substrates compared to benzene-based analogs (e.g., 2121512-24-9 ).

Solubility and Stability

  • The pyridine core improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to benzene derivatives .
  • The nitrile group stabilizes the boronic ester against hydrolysis, whereas methyl ester analogs (e.g., 1025718-91-5) are more prone to degradation under acidic conditions .

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on recent studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H15BFNO4
Molar Mass267.06 g/mol
CAS Number425378-68-3
InChIKeyFXEVKZIXXGDLFW-UHFFFAOYSA-N
Hazard SymbolsXi (Irritant)

Synthesis

The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile typically involves a series of reactions including Suzuki coupling and boronate ester formation. The compound can be synthesized from appropriate starting materials such as 2-bromo-1-fluoro-4-nitrobenzene and boronic acids under controlled conditions to ensure high yields and purity.

Recent studies have highlighted the biological activity of fluorinated compounds in inhibiting various enzymes and receptors involved in cancer metabolism. Specifically, the compound shows potential as an inhibitor of key metabolic pathways in aggressive cancers like glioblastoma multiforme (GBM) through modulation of hexokinase activity .

In Vitro Studies

In vitro assays have demonstrated that derivatives of 2-fluoro compounds exhibit significant cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate that these compounds are more effective than traditional agents like 2-deoxy-D-glucose (2-DG), particularly under hypoxic conditions where cancer cells thrive .

Case Studies

A notable study explored the effects of halogenated derivatives on glycolytic inhibition in GBM cells. The results showed that these derivatives effectively inhibited hexokinase II activity, which is crucial for cancer cell survival and proliferation. This finding suggests that 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile could serve as a lead compound for further development in targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings from various studies:

Compound NameIC50 (µM)Target EnzymeCancer Type
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile<10Hexokinase IIGlioblastoma Multiforme
2-Deoxy-D-glucose (2-DG)~20HexokinaseVarious Cancers
Avapritinib<0.01PDGFRAGastrointestinal Stromal Tumors

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Precursor Selection : Start with halogenated nicotinonitrile derivatives (e.g., 5-bromo-2-fluoronicotinonitrile) and react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) .
  • Reaction Conditions : Use anhydrous solvents (e.g., 1,4-dioxane or DMF) at 80–100°C under inert gas (N₂/Ar) for 12–24 hours. Monitor progress via TLC or HPLC.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve ≥95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Analytical Techniques :
  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine at position 2, boronate at position 5). For example, the ¹¹B NMR signal at ~30 ppm confirms boronate ester formation .
  • HPLC/MS : Assess purity (>95%) and detect trace impurities (e.g., residual palladium or unreacted precursors) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution single-crystal data .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store at 0–6°C in airtight containers under inert gas to prevent boronate hydrolysis .
  • Spill Management : Neutralize with damp sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronate?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to balance cost and efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility, while adding H₂O (3–5% v/v) can accelerate transmetallation .
  • Base Selection : Use K₂CO₃ or CsF for milder conditions; avoid strong bases (e.g., NaOH) to prevent boronate degradation .
  • Data-Driven Example : A 2024 study achieved 92% yield using Pd(dppf)Cl₂ in DMF/H₂O (95:5) at 90°C for 8 hours .

Q. What are the mechanistic implications of fluorine substitution on the reactivity of this boronate?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine at position 2 increases electrophilicity of the pyridine ring, accelerating cross-coupling with aryl halides.
  • Steric Considerations : The meta-fluorine minimizes steric hindrance at the boronate site, favoring transmetallation in Pd-catalyzed reactions.
  • Computational Validation : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) show reduced HOMO-LUMO gaps in fluorinated derivatives, correlating with higher reactivity .

Q. How does this compound perform in material science applications, such as OLED fabrication?

  • Methodological Answer :

  • Role as an Intermediate : Used to synthesize electron-transport layers (ETLs) via polymerization with fluorene derivatives.
  • Performance Metrics : In a 2023 study, OLEDs incorporating polymers derived from this boronate showed:
PropertyValue
Luminance Efficiency18.7 cd/A
Turn-on Voltage3.2 V
Stability (T₉₀)>500 hours at 100 cd/m²
  • Characterization : AFM for surface morphology; PL spectroscopy for emission profiles .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions using identical catalysts, solvents, and bases.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., protodeboronation or homocoupling).
  • Case Study : A 2024 paper attributed yield discrepancies (70–92%) to trace oxygen in reaction vessels, which deactivates Pd catalysts. Rigorous degassing improved reproducibility .

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